Bredinin 5'-monophosphate

Übersicht

Beschreibung

Mizoribin-Monophosphat ist ein spezifischer Inhibitor der zellulären Inosin-5'-Monophosphat-Dehydrogenase, ein Enzym, das den geschwindigkeitsbestimmenden Schritt der De-novo-Synthese von Guanin-Nukleotiden katalysiert . Diese Verbindung ist ein hochpotenter antagonistischer Inhibitor, der die Proliferation von T- und B-Lymphozyten blockiert, die fast ausschließlich den De-novo-Weg der Guanin-Nukleotid-Synthese verwenden . Mizoribin-Monophosphat ist ein Immunsuppressivum, das in verschiedenen medizinischen Behandlungen eingesetzt wird, darunter Nierentransplantationen, nephrotisches Syndrom, Lupusnephritis und rheumatoide Arthritis .

Vorbereitungsmethoden

Mizoribin-Monophosphat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Umwandlung von Mizoribin in seine Monophosphatform umfassen. Der Syntheseweg beinhaltet typischerweise die Phosphorylierung von Mizoribin unter Verwendung von Phosphorylierungsmitteln unter kontrollierten Bedingungen . Industrielle Produktionsverfahren können die Verwendung spezifischer Katalysatoren und optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Mizoribin-Monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mizoribin-Monophosphat kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Mizoribin-Monophosphat in seine reduzierten Formen umwandeln.

Substitution: Mizoribin-Monophosphat kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bredinin 5'-monophosphate has a diverse range of applications across multiple scientific disciplines:

-

Chemistry :

- Utilized as a reagent in chemical reactions to study the inhibition of specific enzymes.

- Serves as a model compound for exploring nucleoside interactions and modifications.

-

Biology :

- Employed in studies involving DNA polymerases, particularly mammalian DNA polymerases alpha and beta.

- Investigated for its effects on lymphocyte differentiation and proliferation due to its immunosuppressive properties.

-

Medicine :

- Potential therapeutic applications include treatment for autoimmune diseases and organ transplantation.

- Its broad-spectrum antiviral activity positions it as a candidate for further investigation in viral infections.

-

Industry :

- Used in the pharmaceutical industry for the development of new immunosuppressive drugs.

- May play a role in the synthesis of other biologically active compounds.

Case Studies and Research Findings

Numerous studies have documented the effects and potential applications of this compound:

- A study demonstrated that breMP inhibited mammalian DNA polymerases alpha and beta effectively at low concentrations (less than 7 µg/ml), showcasing its potency as an inhibitor .

- Research highlighted its role in suppressing lymphocyte proliferation, which is crucial for understanding its immunosuppressive effects .

- Additional investigations into its antiviral properties revealed that breMP could be effective against various viral infections, warranting further clinical studies.

Wirkmechanismus

Mizoribine monophosphate exerts its effects by selectively inhibiting inosine-5’-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides . This inhibition leads to a depletion of guanine nucleotides, which in turn suppresses the proliferation of T and B lymphocytes . Additionally, mizoribine monophosphate has been shown to inhibit the human RNA capping enzyme, affecting mRNA stability and translation .

Vergleich Mit ähnlichen Verbindungen

Mizoribin-Monophosphat ist einzigartig in seiner selektiven Hemmung der Inosin-5'-Monophosphat-Dehydrogenase und seiner Fähigkeit, die RNA-Capping zu hemmen . Zu ähnlichen Verbindungen gehören:

Mycophenolat-Mofetil: Ein weiteres Immunsuppressivum, das die Inosin-5'-Monophosphat-Dehydrogenase hemmt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Azathioprin: Ein Immunsuppressivum, das bei ähnlichen Erkrankungen eingesetzt wird, aber einen anderen Wirkmechanismus hat. Mizoribin-Monophosphat zeichnet sich durch seine spezifische Hemmung der Inosin-5'-Monophosphat-Dehydrogenase und seine geringere Toxizität im Vergleich zu anderen Immunsuppressiva aus.

Biologische Aktivität

Bredinin 5'-monophosphate (breMP) is an active metabolite of the immunosuppressive drug bredinin, which has garnered attention for its selective inhibitory effects on mammalian DNA polymerases and its potential antiviral properties. This article explores the biological activity of breMP, focusing on its mechanisms of action, effects on DNA polymerases, and antiviral activities.

Bredinin itself does not exhibit significant inhibitory effects on DNA polymerases; however, upon conversion to its 5'-monophosphate form (breMP), it demonstrates potent inhibition of mammalian DNA polymerases alpha (pol. α) and beta (pol. β). The following table summarizes the inhibitory effects observed:

| DNA Polymerase | Inhibition Concentration | Mechanism of Action |

|---|---|---|

| Pol. α | < 7 µg/ml | Competes with substrate and non-competitively with template-primer |

| Pol. β | 7 µg/ml | Competes with both substrate and template-primer |

In vitro studies indicate that breMP selectively inhibits these polymerases without affecting plant or prokaryotic DNA polymerases, highlighting its specificity for mammalian systems . The inhibition mechanism varies between the two polymerases; for pol. β, breMP competes with both the substrate and the template-primer, while for pol. α, it competes only with the substrate .

Antiviral Activity

Bredinin and its analogs have shown antiviral properties against various RNA viruses. The active metabolite breMP is believed to mimic the transition state in the catalysis of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis, which is critical for viral replication . The following table outlines the antiviral activity of bredinin against different viruses:

| Virus Type | EC50 Value (µM) | Comments |

|---|---|---|

| Bovine Viral Diarrhea Virus | 0.66 (in combination with IFN-α) | Synergistic effect observed |

| Respiratory Syncytial Virus | Submicromolar range | Effective against multiple strains |

| Hepatitis C Virus | Not specified | Further studies ongoing |

Bredinin's antiviral efficacy is particularly notable in combination therapies, where it enhances the effects of interferon-alpha against certain viral infections .

Case Studies and Research Findings

Several studies have documented the biological activities of bredinin and breMP:

- Inhibition of DNA Polymerases : A study demonstrated that breMP effectively inhibits mammalian DNA polymerase activities at concentrations significantly lower than those required for bredinin itself. This suggests that breMP's conversion in vivo is crucial for its immunosuppressive effects .

- Antiviral Studies : Research has shown that bredinin exhibits low antiviral activity against several RNA viruses, but its potential can be enhanced through structural modifications to increase efficacy . Ongoing investigations aim to explore new analogs that may improve this activity.

- Clinical Implications : Bredinin has been used clinically in Japan as an immunosuppressive agent, particularly in organ transplantation settings. Understanding its mechanism through breMP provides insights into optimizing its use in clinical practice .

Eigenschaften

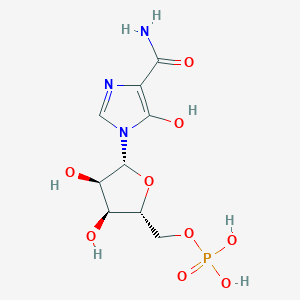

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAFSMJDTUUAN-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977565 | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62025-48-3 | |

| Record name | Bredinin 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.